N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is a chemically interesting compound due to its unique structure incorporating a fluoro group, a methyl group, and a thiadiazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the thiadiazole ring: : This might involve the reaction of appropriate precursors under conditions that promote the formation of the sulfur-nitrogen ring system.
Introduction of the fluoro group: : Achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the pivalamide group: : Typically involves the reaction of a carboxylic acid derivative with a suitable amine.
Industrial Production Methods
Scaling the synthesis for industrial production would require optimizing each step for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors might be employed to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound might undergo oxidation or reduction depending on the functional groups present, specifically the sulfur-nitrogen bonds in the thiadiazole ring.
Substitution Reactions: : The fluoro group can participate in nucleophilic aromatic substitution, and the amide linkage can be targeted in various nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols under mild to moderate heating conditions.
Major Products
The specific products depend on the reactants and conditions used, but generally, one can expect derivatives that retain the core thiadiazole and amide structures with modified substituents.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide finds applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential inhibitor or activator of enzymatic pathways due to its unique structure.
Medicine: : Possible therapeutic agent or lead compound for drug development, particularly in targeting diseases where fluorinated compounds show efficacy.
Industry: : As a specialty chemical, it could serve in materials science for the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action for such a compound typically involves its interaction with biological molecules like enzymes or receptors. The fluorine atom can increase the compound's lipophilicity, improving its ability to cross biological membranes. The thiadiazole ring may interact with metal ions in biological systems, potentially inhibiting metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole
N-(2-ethyl)pivalamide
Uniqueness
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide stands out due to the specific incorporation of both a fluoro group and a pivalamide, which can modify its physical properties and biological activity uniquely compared to other structurally related compounds.
That should cover it comprehensively! Want to dive into any specific section more?
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-14(2,3)13(19)16-7-8-18-12-9-10(15)5-6-11(12)17(4)22(18,20)21/h5-6,9H,7-8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNEYNERXSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.